Bioconversion Intermediate Specificity: Enzymatic Recognition of N-Carbamoyl-L-cysteine vs. S-Carbamoylcysteine
In the microbial bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine, N-carbamoyl-L-cysteine (L-NCC) is produced as a pathway-specific intermediate. In contrast, the isomeric S-carbamoylcysteine (SCC) is not produced, demonstrating the high substrate specificity of the involved enzyme (L-ATC hydrolase) for N-carbamoylation. This qualitative difference underpins the utility of L-NCC as a pathway probe and potential precursor [1].
| Evidence Dimension | Product formation in bioconversion pathway |
|---|---|
| Target Compound Data | Produced as a specific intermediate |
| Comparator Or Baseline | S-carbamoylcysteine (SCC) |
| Quantified Difference | Not produced; L-NCC is the exclusive carbamoylated intermediate formed. |
| Conditions | Cell-free extract of Pseudomonas sp. ON-4a with D,L-ATC as substrate. |
Why This Matters
This specificity confirms that N-carbamoyl-L-cysteine is a biologically relevant, enzymatically recognized molecule, distinguishing it from its isomer and making it essential for research on microbial L-cysteine production pathways.
- [1] Tamura, Y., Ohmachi, T., & Asada, Y. (1998). N-Carbamoyl-L-Cysteine as an Intermediate in the Bioconversion from D,L-2-Amino-Δ2-Thiazoline-4-Carboxylic Acid to L-Cysteine by Pseudomonas sp. ON-4a. Bioscience, Biotechnology, and Biochemistry, 62(11), 2226-2229. View Source
